molecular formula C18H26N8O2S2 B2794277 8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 838875-52-8

8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2794277
CAS No.: 838875-52-8
M. Wt: 450.58
InChI Key: RNRRJTIFXAUMPC-UHFFFAOYSA-N
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Description

8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H26N8O2S2 and its molecular weight is 450.58. The purity is usually 95%.
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Biological Activity

The compound 8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a novel derivative that incorporates a purine structure with a unique thiadiazole moiety. This combination suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound has the following structural characteristics:

PropertyValue
Molecular Formula C₁₈H₂₄N₄O₂S
Molecular Weight 372.48 g/mol
CAS Number 797028-19-4

The incorporation of the thiadiazole ring is significant as it has been associated with various biological activities due to its ability to interact with multiple biological targets.

Anticancer Activity

Research indicates that compounds containing a 1,3,4-thiadiazole moiety exhibit notable anticancer properties. These compounds are known to inhibit DNA and RNA synthesis in cancer cells without adversely affecting protein synthesis . The mechanism of action involves:

  • Inhibition of key kinases involved in tumorigenesis.
  • Antagonism of adenosine A3 receptors , which play a role in cancer cell proliferation .

In vitro studies have demonstrated that derivatives of thiadiazole can significantly reduce cell viability in various cancer cell lines. For instance:

  • The compound showed an IC₅₀ value of approximately 10.10 µg/mL , indicating moderate potency against certain cancer types .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. The presence of the thiadiazole ring enhances the compound's ability to combat both Gram-positive and Gram-negative bacteria as well as fungi. In vitro tests have shown:

  • Moderate to good activity against strains such as Streptococcus sp. and Escherichia coli at concentrations around 50 mg/mL .

This suggests that the compound could be explored further for its potential use as an antimicrobial agent.

Pharmacological Activities

Beyond anticancer and antimicrobial effects, this compound exhibits a broad spectrum of pharmacological activities:

  • Analgesic Effects : Some derivatives have shown pain-relieving properties.
  • Anti-inflammatory Activity : The compound may reduce inflammation through various biochemical pathways.
  • CNS Activity : Potential central nervous system effects have been noted, which could be beneficial for treating neurological disorders.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • A study focusing on the synthesis and evaluation of new thiadiazole-based compounds found that modifications at specific positions significantly enhanced their biological activity against cancer cells .

Properties

IUPAC Name

8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N8O2S2/c1-5-24-6-8-25(9-7-24)16-19-14-13(15(27)23(4)18(28)22(14)3)26(16)10-11-29-17-21-20-12(2)30-17/h5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRRJTIFXAUMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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